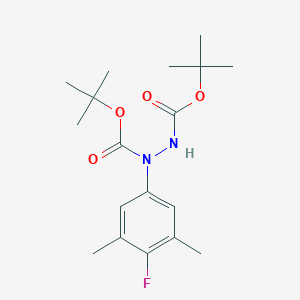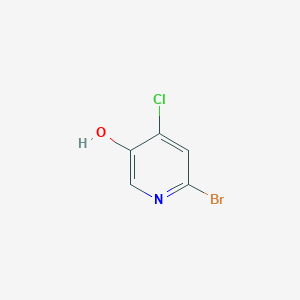
Ethyl 1,2-dimethyl-4-oxo-6-(trifluoromethoxy)-1,2,3,4-tetrahydroquinoline-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1,2-dimethyl-4-oxo-6-(trifluoromethoxy)-1,2,3,4-tetrahydroquinoline-3-carboxylate is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the quinoline family, which is known for its diverse biological and chemical properties. The presence of the trifluoromethoxy group and the carboxylate ester functionality makes this compound particularly interesting for various scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1,2-dimethyl-4-oxo-6-(trifluoromethoxy)-1,2,3,4-tetrahydroquinoline-3-carboxylate typically involves multiple steps, starting with the construction of the quinoline core. One common approach is the Skraup synthesis, which involves the condensation of an aniline derivative with glycerol in the presence of sulfuric acid and an oxidizing agent. The trifluoromethoxy group can be introduced through subsequent halogenation and nucleophilic substitution reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve more efficient and scalable methods, such as continuous flow chemistry or the use of catalytic systems to improve yield and reduce by-products. The choice of solvents, temperature, and pressure conditions are optimized to achieve high purity and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The quinoline core can be further oxidized to produce quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinoline derivatives.
Substitution: The trifluoromethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and reaction conditions such as elevated temperatures and polar solvents are employed.
Major Products Formed:
Oxidation: Quinone derivatives, which are important in dye and pigment industries.
Reduction: Hydroquinoline derivatives, which have applications in pharmaceuticals.
Substitution: Various functionalized quinolines, which can be used in material science and medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology: The biological activity of quinoline derivatives is well-documented, with applications in antimicrobial and anticancer research. Ethyl 1,2-dimethyl-4-oxo-6-(trifluoromethoxy)-1,2,3,4-tetrahydroquinoline-3-carboxylate can be used to develop new drugs targeting various diseases.
Medicine: This compound has potential medicinal applications, particularly in the development of new therapeutic agents. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its unique properties make it suitable for various applications in material science and engineering.
Wirkmechanismus
The mechanism by which Ethyl 1,2-dimethyl-4-oxo-6-(trifluoromethoxy)-1,2,3,4-tetrahydroquinoline-3-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethoxy group enhances the compound's ability to bind to specific receptors or enzymes, leading to biological responses. The exact mechanism may vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Ethyl 1,2-dimethyl-4-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate: Lacks the trifluoromethoxy group.
Ethyl 1,2-dimethyl-4-oxo-6-methoxy-1,2,3,4-tetrahydroquinoline-3-carboxylate: Contains a methoxy group instead of trifluoromethoxy.
Ethyl 1,2-dimethyl-4-oxo-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline-3-carboxylate: Contains a trifluoromethyl group instead of trifluoromethoxy.
Uniqueness: The presence of the trifluoromethoxy group in Ethyl 1,2-dimethyl-4-oxo-6-(trifluoromethoxy)-1,2,3,4-tetrahydroquinoline-3-carboxylate provides unique chemical and biological properties compared to similar compounds. This group enhances the compound's stability, reactivity, and ability to interact with biological targets.
Eigenschaften
IUPAC Name |
ethyl 1,2-dimethyl-4-oxo-6-(trifluoromethoxy)-2,3-dihydroquinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3NO4/c1-4-22-14(21)12-8(2)19(3)11-6-5-9(23-15(16,17)18)7-10(11)13(12)20/h5-8,12H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWVDAEFKCBXOOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(N(C2=C(C1=O)C=C(C=C2)OC(F)(F)F)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![5,7-Dichloro-8-fluoro-2-(methylthio)pyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B8250707.png)


